molecular formula C17H25ClFNO B12357352 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one,monohydrochloride

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one,monohydrochloride

Cat. No.: B12357352
M. Wt: 313.8 g/mol
InChI Key: IOVKXWFHQZLEFC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, such as pyrrolidine, under controlled conditions. The reaction is often carried out in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its effects on cellular processes and potential as a biochemical tool.

    Medicine: Exploring its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one involves its interaction with various molecular targets, such as neurotransmitter transporters and receptors. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This can result in stimulant effects and other pharmacological actions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)heptan-1-one
  • 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one
  • 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)heptan-1-one

Uniqueness

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C17H25ClFNO

Molecular Weight

313.8 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride

InChI

InChI=1S/C17H24FNO.ClH/c1-2-3-4-7-16(19-12-5-6-13-19)17(20)14-8-10-15(18)11-9-14;/h8-11,16H,2-7,12-13H2,1H3;1H

InChI Key

IOVKXWFHQZLEFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl

Origin of Product

United States

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